1H-pyrazole-3-sulfonamide

Catalog No.
S3176189
CAS No.
1797158-84-9
M.F
C3H5N3O2S
M. Wt
147.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrazole-3-sulfonamide

CAS Number

1797158-84-9

Product Name

1H-pyrazole-3-sulfonamide

IUPAC Name

1H-pyrazole-5-sulfonamide

Molecular Formula

C3H5N3O2S

Molecular Weight

147.15

InChI

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8)

InChI Key

LSJVQKDTVCDSPE-UHFFFAOYSA-N

SMILES

C1=C(NN=C1)S(=O)(=O)N

Solubility

not available

Synthesis Building Block

1H-Pyrazole-3-sulfonamide serves as a valuable building block in organic synthesis, particularly for the creation of pharmaceuticals and other specialty organic chemicals []. Its structure incorporates a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms and three carbon atoms, linked to a sulfonamide functional group (SO2NH2) []. This combination of functionalities allows for versatile chemical modifications, making 1H-pyrazole-3-sulfonamide a useful precursor for the synthesis of more complex molecules.

Potential Pharmaceutical Applications

While research on the specific applications of 1H-pyrazole-3-sulfonamide in pharmaceuticals is limited, the presence of the pyrazole ring suggests potential bioactivity. Pyrazole derivatives are known for exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. Further research is needed to explore the therapeutic potential of 1H-pyrazole-3-sulfonamide itself or its derivatives.

1H-Pyrazole-3-sulfonamide is a chemical compound characterized by a pyrazole ring bonded to a sulfonamide group. Its molecular formula is C4H7N3O2SC_4H_7N_3O_2S, and it possesses a molecular weight of approximately 161.18 g/mol. This compound plays an important role in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties that allow for various biological interactions.

, primarily due to its functional groups:

  • Sulfonamide Formation: The sulfonamide group can react with amines to form sulfonamides, which are crucial in drug design.
  • Cyclization Reactions: It can participate in cyclization reactions with different hydrazines, leading to the formation of various pyrazole derivatives .
  • Suzuki Coupling: This compound can also be utilized in Suzuki coupling reactions, allowing for the formation of biaryl compounds that are significant in pharmaceutical applications .

1H-Pyrazole-3-sulfonamide exhibits notable biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes such as pH regulation and fluid secretion. The compound has shown potential in treating conditions like glaucoma and certain types of cancer by inhibiting specific isoforms of carbonic anhydrase .

Additionally, studies have indicated its effectiveness against various parasites, including Leishmania major, highlighting its potential in anti-parasitic therapies .

The synthesis of 1H-pyrazole-3-sulfonamide can be achieved through several methods:

  • Cyclo-condensation: This method involves the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .
  • Direct Sulfonation: The direct sulfonation of pyrazole derivatives can yield 1H-pyrazole-3-sulfonamide. This process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled conditions .
  • Multi-step Synthetic Routes: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve desired derivatives .

1H-Pyrazole-3-sulfonamide is primarily used in:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs for treating a variety of diseases, including cancer and bacterial infections.
  • Research Tools: It serves as a building block for synthesizing more complex organic molecules and for studying enzyme inhibition mechanisms.
  • Agricultural Chemistry: Some derivatives have been investigated for their herbicidal properties, contributing to agricultural applications .

Interaction studies have revealed that 1H-pyrazole-3-sulfonamide interacts significantly with biological macromolecules:

  • Enzyme Inhibition: It has been shown to inhibit several isoforms of carbonic anhydrases effectively, which is crucial for understanding its therapeutic potential .
  • Binding Affinity: Studies involving molecular docking have illustrated its binding affinity to target proteins, providing insights into its mechanism of action against specific diseases .

Several compounds share structural similarities with 1H-pyrazole-3-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazole-3-sulfonamideMethyl group on pyrazole ringEnhanced solubility and modified biological activity
5-Aryl-1H-pyrazole derivativesAryl substituents at position 5Increased selectivity towards specific targets
Pyrazole carboxylic acidsCarboxylic acid functional groupDifferent pharmacological profiles
Pyrazolo-thiadiazolesThiadiazole moiety incorporatedPotentially different mechanisms of action

These compounds highlight the diversity within the pyrazole-sulfonamide class and underscore the unique characteristics of 1H-pyrazole-3-sulfonamide, particularly its specific interactions with biological targets and its varied applications in medicinal chemistry.

Cyclo-Condensation and Sulfonation Sequences

The foundational approach to 1H-pyrazole-3-sulfonamide synthesis involves sequential cyclo-condensation and sulfonation. Hydrazines react with β-ketoesters or 1,3-diketones under acidic conditions to form the pyrazole core, followed by chlorosulfonic acid-mediated sulfonation. For instance, 3,5-dimethyl-1H-pyrazole undergoes sulfonation using chlorosulfonic acid in chloroform at 60°C, yielding sulfonyl chloride intermediates that react with amines to form sulfonamides. This two-step process achieves yields up to 78% when using potassium tert-butoxide as the base during sulfonamide coupling.

A recent adaptation couples sulfanilamide with acetylacetone via diazotization, forming a diazo intermediate that cyclizes with hydrazides to construct the pyrazole-sulfonamide hybrid. This method’s versatility allows introduction of diverse substituents at the 4-position of the pyrazole ring, critical for modulating biological activity. The reaction’s regioselectivity depends on the electronic nature of the hydrazide component, with electron-withdrawing groups favoring 1,4-disubstituted products.

Sequential Sonogashira and Suzuki Couplings

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrazole ring. A representative synthesis begins with 4-bromo-2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide, which undergoes Suzuki coupling with 2-(1-piperazinyl)pyridine-4-boronic acid pinacol ester. Using Pd(PPh₃)₄ catalyst and K₃PO₄ base in DMF/water at 120°C, this method installs aryl groups at the sulfonamide’s para position with >90% conversion. Subsequent Sonogashira reactions introduce alkynyl spacers between the pyrazole and sulfonamide moieties, expanding structural diversity.

XLogP3

-0.9

Dates

Modify: 2023-08-18

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